methyl 4-{[(2E)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
Description
Properties
Molecular Formula |
C13H14N2O3S |
|---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
methyl 4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate |
InChI |
InChI=1S/C13H14N2O3S/c1-3-15-11(16)8-19-13(15)14-10-6-4-9(5-7-10)12(17)18-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
LIWFTXNJAMKKMR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CSC1=NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 4-{[(2E)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
General Synthetic Strategy
The synthesis of this compound typically involves the formation of a 4-thiazolidinone ring followed by condensation with an aromatic amine or aldehyde derivative. The key intermediate is often a 2-(arylimino)thiazolidin-4-one, which is further functionalized to yield the target compound.
Stepwise Preparation Procedures
Synthesis of 2-(Arylimino)thiazolidin-4-ones
- Starting materials : 2-chloro-N-(heteroaryl)acetamides and ammonium thiocyanate.
- Procedure : The chloroacetamides are refluxed with ammonium thiocyanate in absolute ethanol for approximately 4 hours. The reaction mixture is then allowed to stand overnight, precipitating the thiazolidinone derivative.
- Isolation : The solid product is filtered, washed with water, and recrystallized from suitable solvents such as ethanol.
- Yield and purity : Yields typically range around 70-80%, with melting points and IR/NMR spectra confirming product identity.
Condensation with Arylidene Malononitriles or Aldehydes
- Michael-type addition : The active methylene group in the 4-thiazolidinone undergoes nucleophilic addition to arylidene malononitriles under reflux in ethanol with catalytic piperidine, producing 5-arylidene-4-thiazolidinone derivatives.
- Aldehyde condensation : Alternatively, refluxing 4-thiazolidinones with aromatic aldehydes in glacial acetic acid containing sodium acetate yields the corresponding arylidene derivatives.
- Isomerism : The products predominantly exist in the Z-configuration, confirmed by X-ray crystallography.
- Yields : The aldehyde condensation method generally provides higher yields (up to ~84%) compared to the Michael addition route.
Enamine Formation via Reaction with Dimethylformamide Dimethylacetal (DMF-DMA)
- Reaction of 4-thiazolidinones with DMF-DMA in solvents such as dioxane or toluene yields enamines or enaminones, depending on reaction conditions and the specific 4-thiazolidinone used.
- These intermediates can be further reacted with heterocyclic amines to form polyfunctional fused pyrimidine derivatives.
Detailed Experimental Procedures and Data
| Step | Reaction Type | Reagents & Conditions | Product Type | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Formation of 2-chloro-N-(heteroaryl)acetamides | Chloroacetyl chloride, K2CO3, chloroform, reflux ~10 h | 2-chloroacetamides | 90-93 | Crystallized from isopropyl alcohol, characterized by IR/NMR |
| 2 | Synthesis of 2-(arylimino)thiazolidin-4-ones | Ammonium thiocyanate, ethanol, reflux 4 h | 2-(Arylimino)thiazolidin-4-ones | 70-76 | Recrystallized from ethanol, confirmed by IR/NMR |
| 3a | Michael addition | Arylidene malononitriles, ethanol, piperidine, reflux 3 h | 5-arylidene-4-thiazolidinones | ~70 | Product confirmed by 1H-NMR, no pyran signals observed |
| 3b | Aldehyde condensation | Aromatic aldehydes, glacial acetic acid, sodium acetate, reflux 5 h | 5-arylidene-4-thiazolidinones | 71-84 | Z-isomer confirmed by X-ray crystallography |
| 4 | Enamine/enaminone formation | DMF-DMA, dioxane or toluene, reflux | Enamines/enaminones | Variable | Reaction conditions influence product type |
| 5 | Cyclization with heterocyclic amines | Enaminones with heterocyclic amines, reflux in pyridine | Fused pyrimidine derivatives | Variable | Confirmed by spectral data and elemental analysis |
Mechanistic Insights and Structural Confirmation
- The formation of the thiazolidinone ring involves nucleophilic substitution of the chloroacetamide with ammonium thiocyanate, followed by cyclization.
- The Michael addition and aldehyde condensation proceed via nucleophilic attack of the active methylene group at the α-position of the thiazolidinone on electrophilic centers of malononitriles or aldehydes.
- Structural elucidation is robustly supported by X-ray crystallographic analysis, confirming the Z-configuration of the arylidene derivatives and the integrity of the thiazolidinone scaffold.
- Spectroscopic data including IR, 1H-NMR, and 13C-NMR provide complementary confirmation of functional groups and substitution patterns.
Summary of Research Findings and Comparative Analysis
| Aspect | Michael Addition Route | Aldehyde Condensation Route | Notes |
|---|---|---|---|
| Reaction medium | Ethanol with piperidine | Glacial acetic acid with sodium acetate | Aldehyde route generally gives higher yield |
| Reaction time | ~3 hours | ~5 hours | Aldehyde condensation requires longer reflux |
| Product configuration | Z-isomer predominates | Z-isomer confirmed by X-ray | Both routes yield stereochemically defined products |
| Yield | Moderate (~70%) | Higher (up to 84%) | Aldehyde condensation preferred for scale-up |
| Product type | 5-arylidene-4-thiazolidinones | 5-arylidene-4-thiazolidinones | Same product class with slight differences in purity and yield |
Chemical Reactions Analysis
Types of Reactions
4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted thiazolidine derivatives .
Scientific Research Applications
4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-one derivatives: These compounds share the thiazolidine ring structure and exhibit similar biological activities.
2,4-Disubstituted thiazoles: These compounds also contain a thiazole ring and have been studied for their antimicrobial and anticancer properties.
Uniqueness
4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Biological Activity
Methyl 4-{[(2E)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be described by its chemical formula and structural characteristics. It belongs to the thiazolidin family, which is known for diverse biological activities. The thiazolidin ring contributes to its reactivity and interaction with biological targets.
Anticancer Activity
Several studies have investigated the anticancer potential of thiazolidin derivatives, including this compound. For example:
- Mechanism of Action : Research indicates that thiazolidin derivatives can induce apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways . This is particularly relevant for compounds that exhibit significant cytotoxicity against various cancer types.
- Case Study : A study on steroidal mono- and bis(thiazolidin-4-one) derivatives showed that these compounds exhibited notable anticancer activity against HeLa cells, with mechanisms involving apoptosis . Such findings suggest that this compound may share similar properties.
Antibacterial Activity
The antibacterial properties of thiazolidin derivatives have also been extensively studied:
- In Vitro Studies : Various thiazolidin compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed activity exceeding that of standard antibiotics like ampicillin .
| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacteria Targeted |
|---|---|---|---|
| This compound | 0.004–0.03 | 0.008–0.06 | En. cloacae, S. aureus |
This table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for the compound against selected bacterial strains.
Safety and Toxicity
While exploring the therapeutic potential of this compound, it is crucial to consider its safety profile:
Q & A
What are the common synthetic routes for methyl 4-{[(2E)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, and what reaction conditions optimize yield?
Level : Basic
Answer :
The synthesis typically involves a Knoevenagel condensation between a thiazolidinone precursor and a substituted benzoate ester. Key steps include:
- Reacting 3-ethyl-4-oxo-1,3-thiazolidin-2-ylideneamine with methyl 4-aminobenzoate under reflux in ethanol or THF.
- Using catalytic piperidine to facilitate imine formation and stabilize intermediates .
- Optimizing yield (reported 47–74% in similar derivatives) by controlling temperature (70–80°C), solvent polarity, and stoichiometric ratios of reactants .
How can researchers confirm the structural integrity and purity of this compound?
Level : Basic
Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify substituent positions and confirm the (2E)-configuration of the imine bond. For example, a singlet near δ 8.1 ppm (CDCl₃) may indicate the benzoate aromatic protons .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₃H₁₄N₂O₃S; calc. 294.0735) to rule out byproducts.
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry, as demonstrated for analogous thiazolidinone derivatives .
What advanced spectroscopic techniques resolve contradictory data in structural elucidation?
Level : Advanced
Answer :
Discrepancies between NMR and computational models can arise from dynamic effects (e.g., tautomerism). Strategies include:
- Variable-Temperature NMR : Identify rotational barriers or tautomeric equilibria by analyzing peak splitting at low temperatures (−40°C to 25°C).
- Density Functional Theory (DFT) Calculations : Compare experimental NMR shifts with computed values for different conformers .
- IR Spectroscopy : Detect carbonyl stretching frequencies (e.g., 1700–1750 cm⁻¹ for ester and thiazolidinone C=O) to confirm functional group interactions .
What in vitro assays evaluate the biological activity of this thiazolidinone derivative?
Level : Advanced
Answer :
- Antimicrobial Testing : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Screen for COX-2 or α-glucosidase inhibition via colorimetric assays (e.g., p-nitrophenyl substrate hydrolysis).
- Antioxidant Activity : Employ DPPH radical scavenging assays, comparing IC₅₀ values to ascorbic acid controls .
How does modifying substituents on the thiazolidinone ring affect pharmacological properties?
Level : Advanced
Answer :
- Electron-Withdrawing Groups (e.g., -NO₂) : Enhance electrophilicity of the thiazolidinone C=O, improving enzyme inhibition but potentially reducing solubility.
- Alkyl Chains (e.g., -CH₂CH₃) : Increase lipophilicity, enhancing membrane permeability (logP >2.5) but risking metabolic instability .
- Methoxy Groups : Improve solubility via hydrogen bonding while maintaining planar geometry for target binding .
What computational methods predict reactivity or biological interactions?
Level : Advanced
Answer :
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR). Focus on hydrogen bonds between the thiazolidinone NH and Arg120 .
- DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites for derivatization.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .
How to address discrepancies between theoretical and experimental physicochemical data?
Level : Advanced
Answer :
- Solubility Conflicts : If calculated logP (e.g., 2.1) conflicts with experimental solubility, revise force fields in simulations or validate via shake-flask experiments .
- Melting Point Variations : Differential Scanning Calorimetry (DSC) can distinguish polymorphic forms affecting mp (e.g., 139–140°C in similar compounds) .
What strategies scale up synthesis without compromising purity?
Level : Basic
Answer :
- Flow Chemistry : Improve heat/mass transfer for exothermic condensation steps.
- Crystallization Optimization : Use anti-solvent (e.g., hexane) addition to enhance yield and remove impurities .
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR .
How to design experiments for metabolic stability studies?
Level : Advanced
Answer :
- Hepatic Microsome Assays : Incubate compound with rat liver microsomes (37°C, NADPH) and track degradation via LC-MS/MS.
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
What best practices ensure reproducibility in synthesis?
Level : Basic
Answer :
- Standardized Protocols : Document exact equivalents (e.g., 1.2 eq. aldehyde), solvent grades (HPLC vs. technical), and drying times.
- Quality Control : Mandate ≥95% purity (HPLC) and batch-to-batch NMR comparisons .
- Open-Source Data Sharing : Publish detailed spectral data and crystallographic CIF files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
